Mass Spectrometric Discrimination: +3 Da Shift vs. Unlabeled (R)-Flurbiprofen in LC–MS/MS MRM
In multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, (R)-2-Flurbiprofen-d3 (labeled as FLB-d3) exhibits a precursor-to-product ion transition of m/z 246 → 202, whereas unlabeled flurbiprofen (FLB) transitions at m/z 243 → 199 [1]. This +3 Da mass shift, resulting from three deuterium substitutions, ensures complete chromatographic co-elution with near-identical ionization efficiency while eliminating any cross-talk between the analyte and internal standard channels . In contrast, unlabeled (R)-flurbiprofen (MW 244.26) shares the same MRM transition as the analyte, rendering it useless as an internal standard for MS-based quantification .
| Evidence Dimension | MRM precursor → product ion transition (negative ESI mode) |
|---|---|
| Target Compound Data | FLB-d3: m/z 246 → 202 (DP -21 V, CE -12 V) |
| Comparator Or Baseline | Unlabeled FLB: m/z 243 → 199 (DP -26 V, CE -10 V) |
| Quantified Difference | Mass shift of +3 Da; independent MRM channel enabling selective detection |
| Conditions | LC–MS/MS on triple quadrupole; negative electrospray ionization; retention time 8.1 min for both |
Why This Matters
Only the +3 Da mass shift enables the mass spectrometer to distinguish IS from analyte without sacrificing co-elution, which is essential for correcting matrix effects in bioanalytical method validation per ICH M10 and FDA guidance.
- [1] PLOS ONE. 2015;10(3):e0120403. Table 2. Compound specific LC/MS parameters for flurbiprofen (FLB), 4'-hydroxyflurbiprofen (OHF) and the respective deuterated internal standards FLB-d3 and OHF-d3. View Source
